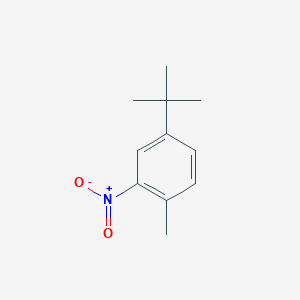
4-Tert-butyl-1-methyl-2-nitrobenzene
概要
説明
4-Tert-butyl-1-methyl-2-nitrobenzene is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as 4-tert-butyl-1-methyl-2-nitrobenzene and 2-nitro-4-t-butyltoluene .
Synthesis Analysis
The synthesis of 4-Tert-butyl-1-methyl-2-nitrobenzene involves recrystallization three times by partially freezing a mixture of the mono-nitro isomers, then recrystallizing it twice from methanol (MeOH) and drying it in vacuo .Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-1-methyl-2-nitrobenzene is characterized by a benzene ring substituted with a tert-butyl group, a methyl group, and a nitro group . The InChI representation of the molecule isInChI=1S/C11H15NO2/c1-8-5-6-9 (11 (2,3)4)7-10 (8)12 (13)14/h5-7H,1-4H3 . Physical And Chemical Properties Analysis
The molecular weight of 4-Tert-butyl-1-methyl-2-nitrobenzene is 193.24 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 193.110278721 g/mol . The topological polar surface area is 45.8 Ų .科学的研究の応用
Nitration and Chemical Reactions
4-Tert-butyl-1-methyl-2-nitrobenzene, through its nitration process, plays a significant role in chemical synthesis. A study by Fischer and Teo (1978) on the nitration of 4-tert-butyl-o-xylene in acetic anhydride showcases the formation of various compounds, including 4-tert-butyl-1,2-dimethyl-5-nitrobenzene, and highlights the intricacies of nitration reactions in producing diverse chemical structures. This underscores its utility in complex chemical synthesis processes (Fischer & Teo, 1978).
Molecular Interaction Studies
In molecular interaction studies, such as those conducted by Fujita et al. (1996) on antiferromagnetic exchange interaction, derivatives of 4-Tert-butyl-1-methyl-2-nitrobenzene were used. These studies provide valuable insights into the electronic and magnetic properties of molecular systems, which are critical for developing advanced materials and understanding molecular behavior (Fujita et al., 1996).
Solid-State NMR and Diffraction Studies
The compound also finds applications in solid-state NMR and diffraction studies. Brouwer, Enright, and Ripmeester (1997) demonstrated the use of related nitrobenzene derivatives in studying the structural aspects of p-tert-butylcalix[4]arene·guest structures. This research contributes to understanding host-guest chemistry and the development of new materials based on these principles (Brouwer, Enright, & Ripmeester, 1997).
Photochemical Studies
4-Tert-butyl-1-methyl-2-nitrobenzene is also important in photochemical studies. Research by Barclay et al. (1978) on the comparative photochemistry of sterically hindered nitrosobenzenes indicates its utility in understanding the photochemical behavior of organic compounds. These insights are crucial for the development of photo-responsive materials and understanding the light-induced reactions of organic compounds (Barclay et al., 1978).
Polymer Synthesis
In polymer science, derivatives of 4-Tert-butyl-1-methyl-2-nitrobenzene are used in synthesizing novel polymers. Hsiao, Yang, and Chen (2000) highlighted its application in creating polyamides with unique thermal and solubility properties. This research contributes significantly to the development of new polymeric materials with tailored properties (Hsiao, Yang, & Chen, 2000).
作用機序
Target of Action
Like many nitrobenzene derivatives, it may interact with various enzymes and proteins within the cell .
Mode of Action
Nitrobenzene compounds are generally known to undergo electrophilic aromatic substitution reactions . The nitro group (-NO2) is an electron-withdrawing group, which can make the benzene ring more susceptible to electrophilic attack .
Biochemical Pathways
Nitrobenzene compounds can potentially affect various biochemical pathways due to their reactivity .
Pharmacokinetics
Its molecular weight of 19325 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Nitrobenzene compounds can potentially cause oxidative stress and cytotoxicity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Tert-butyl-1-methyl-2-nitrobenzene. For instance, its boiling point is 140°C and its density is 1.0514 g/cm3 at 21°C , suggesting that it may be stable under a wide range of temperatures .
特性
IUPAC Name |
4-tert-butyl-1-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-9(11(2,3)4)7-10(8)12(13)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVZKMAFMMNKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449621 | |
| Record name | 4-tert-butyl-1-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62559-08-4 | |
| Record name | 4-tert-butyl-1-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



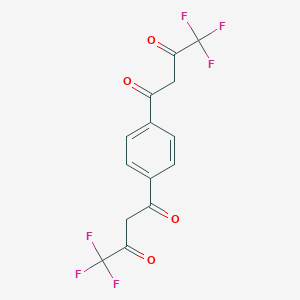
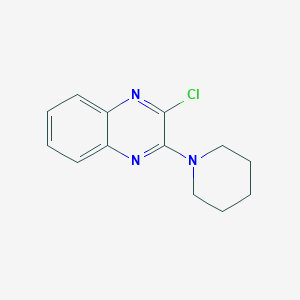
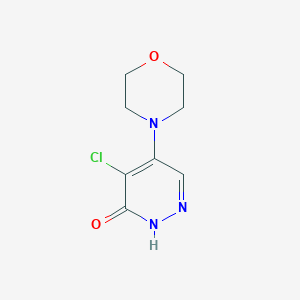
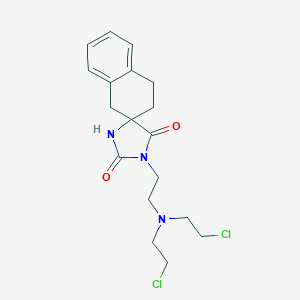
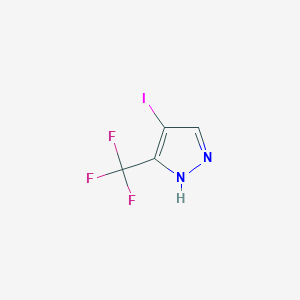
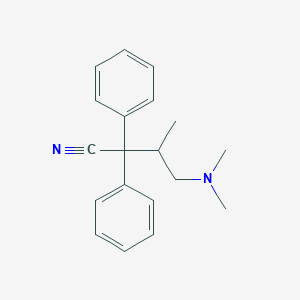
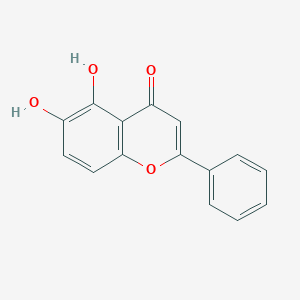
![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)
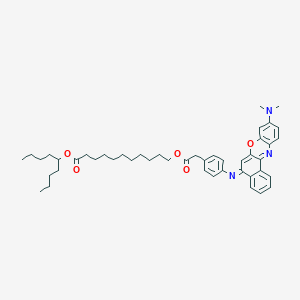
![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)

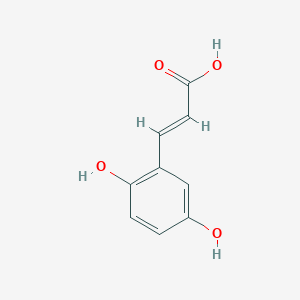
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)